molecular formula C8H7ClFNO B3384442 N-(4-fluorophenyl)-N-methylcarbamoyl chloride CAS No. 55239-51-5

N-(4-fluorophenyl)-N-methylcarbamoyl chloride

Cat. No.: B3384442
CAS No.: 55239-51-5
M. Wt: 187.6 g/mol
InChI Key: FHBDZQWYXALRHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-N-methylcarbamoyl chloride is an organic compound characterized by the presence of a fluorophenyl group attached to a carbamoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N-methylcarbamoyl chloride typically involves the reaction of 4-fluoroaniline with phosgene in the presence of a base such as pyridine. The reaction proceeds as follows:

    Starting Materials: 4-fluoroaniline and phosgene.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often under cooling to control the exothermic nature of the reaction.

    Procedure: 4-fluoroaniline is dissolved in an appropriate solvent (e.g., dichloromethane), and phosgene is introduced slowly while maintaining the temperature below 0°C. Pyridine is added to neutralize the hydrochloric acid formed during the reaction.

    Product Isolation: The resulting this compound is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance safety and efficiency. The use of automated systems allows for precise control of reaction parameters, minimizing the risk associated with handling phosgene.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-N-methylcarbamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form N-(4-fluorophenyl)-N-methylcarbamic acid and hydrochloric acid.

    Reduction: It can be reduced to N-(4-fluorophenyl)-N-methylamine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Dichloromethane, tetrahydrofuran.

    Catalysts: Pyridine, triethylamine.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products

    Carbamates: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    N-(4-fluorophenyl)-N-methylamine: Formed by reduction.

Scientific Research Applications

N-(4-fluorophenyl)-N-methylcarbamoyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-N-methylcarbamoyl chloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzyme activity or modification of protein function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic site.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N-methylcarbamoyl chloride
  • N-(4-bromophenyl)-N-methylcarbamoyl chloride
  • N-(4-methylphenyl)-N-methylcarbamoyl chloride

Uniqueness

N-(4-fluorophenyl)-N-methylcarbamoyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in the synthesis of fluorinated organic molecules.

Properties

IUPAC Name

N-(4-fluorophenyl)-N-methylcarbamoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO/c1-11(8(9)12)7-4-2-6(10)3-5-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBDZQWYXALRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-N-methylcarbamoyl chloride
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-N-methylcarbamoyl chloride
Reactant of Route 3
Reactant of Route 3
N-(4-fluorophenyl)-N-methylcarbamoyl chloride
Reactant of Route 4
Reactant of Route 4
N-(4-fluorophenyl)-N-methylcarbamoyl chloride
Reactant of Route 5
Reactant of Route 5
N-(4-fluorophenyl)-N-methylcarbamoyl chloride
Reactant of Route 6
Reactant of Route 6
N-(4-fluorophenyl)-N-methylcarbamoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.